Edifoligide

Description

Properties

CAS No. |

476273-48-0 |

|---|---|

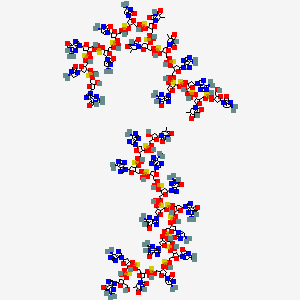

Molecular Formula |

C272H344N106O138P26S26 |

Molecular Weight |

8945 g/mol |

IUPAC Name |

1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192) |

InChI Key |

HADYXSDGHJBORG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Edifoligide: A Technical Guide to an E2F Transcription Factor Decoy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded DNA oligonucleotide designed to prevent neointimal hyperplasia, a primary driver of vein graft failure following bypass surgery. It acts as a decoy for the E2F family of transcription factors, which are critical regulators of cell cycle progression. The therapeutic rationale behind this compound is to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of neointimal hyperplasia. Despite a strong preclinical basis, large-scale clinical trials, namely PREVENT III and PREVENT IV, did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure. This guide provides a detailed overview of this compound, its mechanism of action, the experimental protocols used in its clinical evaluation, and the quantitative outcomes of these studies.

Mechanism of Action

This compound is a competitive inhibitor of the E2F transcription factor.[1] E2F plays a pivotal role in the G1/S phase transition of the cell cycle, promoting the expression of genes necessary for DNA replication and cell division.[2] In the context of vein grafts, the altered hemodynamic stress and endothelial injury trigger a cascade of events leading to VSMC proliferation and migration, culminating in neointimal hyperplasia.[2]

This compound's mechanism can be summarized as follows:

-

Introduction into the Cell: As a short oligonucleotide, this compound is able to cross the cell membrane of VSMCs.

-

Decoy Binding: Once inside the nucleus, this compound mimics the consensus DNA binding site for E2F. The activated E2F transcription factors bind to the this compound decoy instead of their target gene promoters.

-

Inhibition of Gene Transcription: By sequestering active E2F, this compound prevents the transcription of genes required for cell cycle progression, such as cyclins and cyclin-dependent kinases.

-

Arrest of Cell Proliferation: The inhibition of these critical cell cycle proteins leads to the arrest of VSMC proliferation, thereby aiming to attenuate neointimal hyperplasia.

Interestingly, different E2F isoforms have distinct roles in VSMC proliferation, with E2F3 being a promoter of proliferation and E2F4 acting as an inhibitor.[3] this compound, being a non-selective E2F inhibitor, was designed to globally inhibit E2F activity.[3]

Experimental Protocols

This compound was administered as a single, ex vivo treatment to the vein grafts after harvesting and before implantation. This approach was designed to maximize local drug delivery while minimizing systemic exposure. The key clinical trials evaluating this compound were PREVENT III (for peripheral artery bypass) and PREVENT IV (for coronary artery bypass grafting).

PREVENT IV: Ex Vivo Vein Graft Treatment Protocol

The following protocol was implemented in the PREVENT IV trial:

-

Vein Graft Harvesting: Saphenous vein grafts were harvested from the patient using standard surgical techniques.

-

Randomization: Patients were randomized in a double-blind manner to receive either this compound or a placebo.

-

Drug Preparation: this compound was supplied at a concentration of 0.38 mg/mL (40 µmol/L) in a buffered normal saline solution. The placebo consisted of the same buffered saline without the active oligonucleotide.

-

Drug Delivery: The vein grafts were treated using a pressure-mediated delivery system. This system consisted of a trough to hold the graft, which was placed inside a polypropylene (B1209903) tube connected to a pressure syringe.

-

Treatment Procedure: The vein graft was immersed in the this compound or placebo solution within the delivery system. A controlled pressure was applied for a duration of 10 minutes. This pressure-mediated delivery was intended to facilitate the uptake of the oligonucleotide into the cells of the vein graft wall.

-

Implantation: Following the 10-minute ex vivo treatment, the vein graft was removed from the delivery system and implanted by the surgeon.

Data Presentation

The efficacy of this compound was primarily evaluated in two large, randomized, double-blind, placebo-controlled Phase III clinical trials: PREVENT III and PREVENT IV. The key quantitative outcomes from these trials are summarized below.

Table 1: PREVENT IV Trial - Primary and Key Secondary Endpoints at 12-18 Months

| Endpoint | This compound Group | Placebo Group | Odds Ratio (95% CI) | P-value |

| Primary Endpoint: Per-Patient Vein Graft Failure (≥75% stenosis) | 45.2% (436/965) | 46.3% (442/955) | 0.96 (0.80-1.14) | 0.66 |

| Per-Graft Vein Graft Failure | 28.5% | 29.7% | - | 0.44 |

| Major Adverse Cardiac Events (MACE) at 1 year | 6.7% (101/1508) | 8.1% (121/1506) | 0.83 (0.64-1.08) | 0.16 |

Data sourced from the PREVENT IV trial results.[4][5][6]

Table 2: PREVENT IV Trial - 5-Year Clinical Outcomes

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Death | 11.7% | 10.7% | - | - |

| Myocardial Infarction | 2.3% | 3.2% | - | - |

| Revascularization | 14.1% | 13.9% | - | - |

| Composite (Death, MI, or Revascularization) | 26.3% | 25.5% | 1.03 (0.89-1.18) | 0.721 |

Data from the 5-year follow-up of the PREVENT IV trial.[7]

Table 3: PREVENT III Trial - Endpoints at 1 Year in Lower Extremity Bypass

| Endpoint | This compound Group | Placebo Group | P-value |

| Primary Endpoint (Nontechnical graft reintervention or major amputation) | No significant difference | No significant difference | - |

| Secondary Patency | 83% | 78% | 0.016 |

Data from the PREVENT III trial.[3]

Conclusion

This compound represented a novel therapeutic strategy targeting a fundamental biological process in the pathology of vein graft failure. As an E2F transcription factor decoy, it was designed to inhibit the proliferation of vascular smooth muscle cells, a key component of neointimal hyperplasia. The ex vivo treatment protocol with a pressure-mediated delivery system was developed to ensure targeted delivery to the vein graft.

However, despite the sound scientific rationale and promising preclinical data, the large-scale PREVENT III and PREVENT IV clinical trials did not demonstrate a statistically significant efficacy of this compound in preventing vein graft failure or improving long-term clinical outcomes compared to placebo.[3][4] The neutral results of these trials highlight the complexity of translating targeted molecular therapies into clinical success for multifactorial conditions like vein graft failure. Further research into more selective E2F isoform inhibition or combination therapies may be warranted.[3]

References

- 1. PRoject of Ex-Vivo vein graft ENgineering via Transfection - American College of Cardiology [acc.org]

- 2. TNFα-mediated proliferation of vascular smooth muscle cells involves Raf-1-mediated inactivation of Rb and transcription of E2F1-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles of E2F proteins in vascular smooth muscle cell proliferation and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.transonic.com [blog.transonic.com]

- 5. Enhanced Rb/E2F and TSC/mTOR Pathways Induce Synergistic Inhibition in PDGF-Induced Proliferation in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Edifoligide as an E2F Transcription Factor Decoy: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors. By competitively inhibiting the binding of E2F to the promoter regions of target genes, this compound was developed to attenuate the cellular processes of proliferation and neointimal hyperplasia, particularly in the context of vein graft failure following bypass surgery. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental methodologies based on available information, and visualizations of the relevant biological pathways and experimental workflows. While this compound ultimately did not demonstrate efficacy in pivotal Phase 3 clinical trials for preventing vein graft failure, the data and methodologies from its development provide valuable insights for the fields of oligonucleotide therapeutics and cardiovascular research.

Introduction: The Role of E2F in Vein Graft Failure

Vein graft failure, a common complication of coronary artery bypass graft (CABG) and peripheral artery bypass surgery, is often driven by neointimal hyperplasia. This process involves the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to stenosis and occlusion of the graft. The E2F family of transcription factors plays a crucial role in regulating the cell cycle and is integral to the proliferation of VSMCs.[1] The rationale behind the development of this compound was to introduce a competitive inhibitor of E2F to interrupt this pathological process at a critical control point.

Mechanism of Action: this compound as an E2F Decoy

This compound is a synthetic, double-stranded DNA oligonucleotide designed to mimic the consensus binding site of the E2F transcription factor. When introduced into cells, this compound acts as a decoy, binding to E2F proteins and preventing them from interacting with the promoter regions of their target genes. This sequestration of E2F effectively inhibits the transcription of genes necessary for cell cycle progression, thereby aiming to reduce VSMC proliferation and neointimal hyperplasia.

The E2F Signaling Pathway

The E2F transcription factor family is a central component of the cell cycle machinery, regulated primarily by the Retinoblastoma (Rb) protein. In quiescent cells, hypophosphorylated Rb binds to E2F, repressing its transcriptional activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to release E2F, which can then activate the transcription of genes required for S-phase entry and DNA synthesis.

Quantitative Data from Clinical Trials

This compound was evaluated in two major Phase 3 clinical trials: PREVENT III for peripheral artery bypass surgery and PREVENT IV for coronary artery bypass graft surgery.

PREVENT III Trial Data

The PREVENT III trial was a prospective, randomized, double-blind, multicenter study that enrolled 1,404 patients undergoing infrainguinal revascularization for critical limb ischemia.[1][2]

| Endpoint (1-Year) | This compound | Placebo | p-value |

| Primary Patency | 61% | 61% | NS |

| Primary Assisted Patency | 77% | 77% | NS |

| Secondary Patency | 83% | 78% | 0.016 |

| Limb Salvage | 88% | 88% | NS |

| Survival | 84% | 84% | NS |

NS: Not Significant

PREVENT IV Trial Data

The PREVENT IV trial was a randomized, double-blind, placebo-controlled trial involving 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[3][4][5]

| Endpoint (12-18 Months) | This compound (n=1508) | Placebo (n=1506) | Odds Ratio (95% CI) | p-value |

| Vein Graft Failure (per patient) | 45.2% | 46.3% | 0.96 (0.80-1.14) | 0.66 |

| Vein Graft Occlusion (per patient) | 41.8% | 41.7% | - | 0.97 |

| Vein Graft Failure (per graft) | 28.5% | 29.7% | - | 0.44 |

| Endpoint (5-Year Follow-up) | This compound | Placebo | Hazard Ratio (95% CI) | p-value |

| Death | 11.7% | 10.7% | - | - |

| Myocardial Infarction | 2.3% | 3.2% | - | - |

| Revascularization | 14.1% | 13.9% | - | - |

| Composite (Death, MI, or Revascularization) | 26.3% | 25.5% | 1.03 (0.89-1.18) | 0.721 |

Experimental Protocols

This compound Formulation and Synthesis

This compound is a double-stranded oligodeoxynucleotide. While the precise, proprietary details of its pharmaceutical synthesis and formulation for the clinical trials are not publicly available, the general principles of producing such molecules involve the chemical synthesis of single-stranded oligonucleotides, followed by annealing to form the double-stranded decoy.

General Synthesis Workflow:

Ex Vivo Treatment of Vein Grafts

In the PREVENT trials, harvested saphenous vein grafts were treated with this compound or placebo ex vivo before implantation. This was achieved using a pressure-mediated delivery system.[4][5]

Protocol Overview (based on available information for PREVENT IV):

-

Vein Harvest: Saphenous veins were harvested according to the standard surgical practice.

-

Preparation of Delivery System: The vein graft was placed in a trough, which was then inserted into a polypropylene (B1209903) tube connected to a pressure syringe.

-

Drug Incubation: The tube was filled with either the this compound solution or a placebo solution.

-

Pressure Application: A non-distending pressure of six pounds per square inch was applied to the sealed tube for 10 minutes.

-

Post-Incubation: The treated vein graft was removed from the device, rinsed, and then implanted using standard surgical techniques.

Note: The exact concentration of the this compound solution used in the clinical trials is not publicly available.

Angiographic Analysis

In the PREVENT IV trial, angiographic follow-up was performed 12 to 18 months post-surgery to assess the primary endpoint of vein graft failure, defined as ≥75% stenosis. The angiograms were analyzed by a central, independent core laboratory (PERFUSE Angiographic Core Laboratory, Boston, MA) using quantitative coronary angiography (QCA).

General QCA Protocol:

-

Image Acquisition: Coronary angiograms were acquired using standard clinical protocols.

-

Image Calibration: A catheter of known diameter is used as a scaling device to allow for absolute measurements of vessel dimensions.

-

Vessel Contour Detection: Specialized software is used to automatically or semi-automatically detect the edges of the coronary artery lumen in the region of interest.

-

Quantitative Measurements: The software calculates various parameters, including:

-

Minimum Lumen Diameter (MLD): The narrowest diameter of the stenotic lesion.

-

Reference Vessel Diameter (RVD): The estimated diameter of the "healthy" vessel segment adjacent to the stenosis.

-

Percent Diameter Stenosis: Calculated as ((RVD - MLD) / RVD) * 100.

-

-

Data Analysis: The quantitative data from all patients were collected and statistically analyzed to compare the outcomes between the this compound and placebo groups.

Note: The specific, detailed standard operating procedures of the PERFUSE Angiographic Core Laboratory for the PREVENT IV trial are not publicly available.

Conclusion

This compound, as an E2F transcription factor decoy, represented a novel and targeted approach to preventing vein graft failure. The extensive preclinical and clinical research program, culminating in the PREVENT III and IV trials, provided a rigorous evaluation of this therapeutic strategy. Although this compound did not demonstrate a significant clinical benefit in these large-scale trials, the wealth of data generated on its mechanism of action, delivery, and clinical outcomes has contributed significantly to our understanding of oligonucleotide therapeutics and the pathophysiology of vein graft disease. The methodologies developed for the ex vivo treatment of vein grafts and the rigorous angiographic analysis serve as a valuable reference for future research in this area. Further investigation into more selective targeting of E2F isoforms or alternative delivery strategies may yet yield effective therapies for this challenging clinical problem.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and rationale of the PREVENT III clinical trial: this compound for the prevention of infrainguinal vein graft failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PRoject of Ex-vivo Vein graft ENgineering via Transfection IV (PREVENT IV) trial: study rationale, design, and baseline patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRoject of Ex-Vivo vein graft ENgineering via Transfection - American College of Cardiology [acc.org]

- 5. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to Edifoligide: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded oligodeoxynucleotide (ODN) that acts as a transcription factor decoy. Specifically, it is designed to competitively inhibit the E2F family of transcription factors, which are critical regulators of the cell cycle.[1] By mimicking the E2F binding site in the promoter region of target genes, this compound sequesters E2F proteins, preventing them from activating the transcription of genes necessary for cell proliferation. This mechanism of action has been investigated for its potential to reduce neointimal hyperplasia, a key process in the failure of vein grafts following coronary artery bypass surgery.[1][2] This guide provides a detailed overview of the molecular structure, synthesis, and mechanism of action of this compound.

Molecular Structure

This compound is a phosphorothioate-modified double-stranded oligodeoxynucleotide. The phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.

While the precise nucleotide sequence of this compound is not publicly available, its structure can be generically represented as a short, double-helical DNA molecule with phosphorothioate linkages throughout.

Chemical Formula: Not precisely defined without the nucleotide sequence.

Molecular Weight: Dependent on the specific nucleotide sequence and the extent of phosphorothioate modification.

Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase phosphoramidite (B1245037) chemistry, a well-established method for the automated synthesis of oligonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

Generalized Experimental Protocol for Phosphorothioate Oligonucleotide Synthesis:

-

Solid Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), through a linker molecule. The 5'-hydroxyl group of this nucleoside is protected with a dimethoxytrityl (DMT) group.

-

DMT Removal (Detritylation): The DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.

-

Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMT group and the phosphoramidite group at the 3'-position, is activated by an activating agent (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Sulfurization: To create the nuclease-resistant phosphorothioate linkage, the newly formed phosphite (B83602) triester linkage is sulfurized using a sulfurizing agent, such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). This step is performed instead of the standard oxidation step which would yield a natural phosphodiester bond.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of failure sequences (n-1 mers).

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: Once the entire sequence is assembled, the oligonucleotide is cleaved from the solid support using a strong base, such as concentrated ammonium (B1175870) hydroxide. This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length phosphorothioate oligonucleotide from shorter failure sequences and other impurities.

-

Annealing: The purified single strands (sense and antisense) are annealed to form the final double-stranded this compound drug substance.

Mechanism of Action: E2F Transcription Factor Decoy

This compound functions as a decoy for the E2F transcription factor. In the cell cycle, the retinoblastoma protein (Rb) binds to E2F, keeping it in an inactive state. Upon phosphorylation of Rb by cyclin-dependent kinases (CDKs), E2F is released and can then bind to the promoter regions of genes required for cell cycle progression, initiating their transcription.

This compound, with its sequence mimicking the E2F binding site, competitively binds to free E2F. This prevents E2F from interacting with its target gene promoters, thereby inhibiting the transcription of genes necessary for cell proliferation and potentially reducing neointimal hyperplasia.

Data Presentation

| Parameter | This compound Group | Placebo Group | p-value |

| Vein Graft Failure Rate (per patient) at 12-18 months | 45.2% | 46.3% | 0.66 |

| Major Adverse Cardiac Events at 1 year | 6.7% | 8.1% | 0.16 |

| 5-Year Mortality | 11.7% | 10.7% | 0.72 (HR 1.03) |

| 5-Year Composite (Death, MI, or Revascularization) | 26.3% | 25.5% | 0.72 (HR 1.03) |

Data from the PREVENT IV Trial.[2][3][4]

Mandatory Visualizations

Signaling Pathway of E2F Inhibition by this compound

Caption: E2F signaling pathway and its inhibition by this compound.

Generalized Workflow for this compound Synthesis

Caption: Generalized workflow for the solid-phase synthesis of this compound.

References

- 1. This compound: a transcription factor decoy to modulate smooth muscle cell proliferation in vein bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and long-term outcomes after coronary artery bypass grafting: PRoject of Ex-vivo Vein graft ENgineering via Transfection IV (PREVENT IV) 5-year results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Long-Term Outcomes After Coronary Artery Bypass Grafting: PREVENT IV 5-Year Results - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Edifoligide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide, a double-stranded DNA oligonucleotide, was developed as a competitive inhibitor of the E2F family of transcription factors. The rationale behind its development was to prevent neointimal hyperplasia, a primary cause of vein graft failure following bypass surgery. This guide provides a detailed overview of the core preclinical studies that formed the basis for the clinical development of this compound. We will delve into the quantitative data from key animal models, the experimental protocols used, and the underlying signaling pathways.

Mechanism of Action

This compound is designed to mimic the consensus DNA binding site for E2F transcription factors. Upon introduction into cells, it localizes to the nucleus and acts as a decoy. By binding to E2F transcription factors, this compound prevents them from activating the transcription of genes essential for cell cycle progression, such as proliferating cell nuclear antigen (PCNA) and c-myc. This competitive inhibition is intended to block the proliferation of vascular smooth muscle cells (SMCs), a critical event in the development of neointimal hyperplasia.

Key Preclinical Studies: Data and Protocols

The early preclinical evaluation of this compound, and its underlying E2F decoy technology, was primarily conducted in two key animal models: a rat carotid artery balloon injury model and a rabbit vein graft model. These studies were crucial in demonstrating the feasibility and potential efficacy of this novel therapeutic approach.

Rat Carotid Artery Balloon Injury Model

This model was instrumental in providing the initial proof-of-concept for the E2F decoy strategy.

Quantitative Data Summary

| Parameter | Control Group (Scrambled ODN) | E2F Decoy Group | Percent Reduction | p-value |

| Intima/Media (I/M) Ratio (14 days post-injury) | 1.08 ± 0.08 | 0.28 ± 0.03 | 74% | < 0.01 |

| PCNA-Positive Cells (2 days post-injury) | 28.3 ± 3.1% | 5.4 ± 1.2% | 81% | < 0.01 |

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Model: A balloon catheter was introduced into the common carotid artery and inflated to induce endothelial denudation and vessel wall injury.

-

Treatment: A single intra-arterial infusion of the E2F decoy oligonucleotide (or a scrambled control oligonucleotide) complexed with a liposome (B1194612) delivery vehicle (HVJ-liposome) was administered immediately after the balloon injury.

-

Dosage: The specific concentration of the decoy used was 15 µM.

-

Analysis:

-

Histomorphometry: At 14 days post-injury, the carotid arteries were perfusion-fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to measure the intimal and medial areas for calculation of the I/M ratio.

-

Immunohistochemistry: To assess cell proliferation, tissue sections were stained for Proliferating Cell Nuclear Antigen (PCNA) at 2 days post-injury, and the percentage of PCNA-positive cells in the vessel wall was quantified.

-

Rabbit Vein Graft Model

This model more closely mimics the clinical application of this compound for preventing vein graft failure.

Quantitative Data Summary

| Parameter | Control Group (Untreated or Scrambled ODN) | E2F Decoy Group | Percent Reduction | p-value |

| Neointimal Thickness (28 days post-grafting) | 125 ± 15 µm | 25 ± 5 µm | 80% | < 0.01 |

| Medial Proliferation (BrdU labeling index, 7 days) | 18.2 ± 2.5% | 3.5 ± 1.1% | 81% | < 0.01 |

| c-myc mRNA Expression (24 hours post-grafting) | (Normalized to baseline) | Significantly reduced | 70% (median) | < 0.0001 |

| PCNA mRNA Expression (24 hours post-grafting) | (Normalized to baseline) | Significantly reduced | 73% (median) | < 0.0001 |

Experimental Protocol

-

Animal Model: New Zealand White rabbits.

-

Surgical Procedure: A segment of the external jugular vein was harvested and grafted in a reversed, end-to-end fashion into the common carotid artery.

-

Treatment: The harvested vein graft was treated ex vivo with the E2F decoy oligonucleotide or a scrambled control. The treatment involved a pressure-mediated delivery system where the vein was placed in a chamber and subjected to a solution containing the oligonucleotide at a pressure of 300 mmHg for 10-20 minutes.[1]

-

Dosage: The concentration of the decoy oligonucleotide solution was typically in the micromolar range.

-

Analysis:

-

Histomorphometry: At various time points (e.g., 28 days), the vein grafts were harvested, perfusion-fixed, and stained to measure neointimal and medial thickness.

-

Cell Proliferation Assay: To quantify SMC proliferation, rabbits were administered bromodeoxyuridine (BrdU) before sacrifice. The vein graft sections were then stained for BrdU incorporation, and the percentage of labeled cells (labeling index) was determined.

-

Gene Expression Analysis: At early time points (e.g., 24 hours), total RNA was extracted from the vein grafts, and the expression levels of E2F target genes, such as c-myc and PCNA, were quantified using methods like Northern blotting or RT-PCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow of the preclinical studies.

Caption: E2F Signaling Pathway in Vascular Smooth Muscle Cell Proliferation.

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

The early preclinical studies of this compound provided a strong scientific rationale for its advancement into clinical trials. The data from both the rat carotid artery injury model and the rabbit vein graft model consistently demonstrated that the E2F decoy strategy could effectively inhibit smooth muscle cell proliferation and reduce neointimal hyperplasia. The development of a pressure-mediated ex vivo delivery system for vein grafts was a key innovation that allowed for targeted delivery of the oligonucleotide with minimal systemic exposure. While subsequent large-scale clinical trials (the PREVENT series) did not ultimately demonstrate a clinical benefit for this compound in preventing vein graft failure, the preclinical work remains a significant example of a targeted molecular approach to a complex pathobiological process. These foundational studies have contributed valuable insights into the role of the E2F signaling pathway in vascular biology and have informed the development of subsequent therapeutic strategies for vascular diseases.

References

Edifoligide: A Transcription Factor Decoy Approach to Inhibit Smooth Muscle Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Edifoligide is a synthetic, double-stranded oligodeoxynucleotide designed to combat neointimal hyperplasia, a primary driver of vein graft failure following bypass surgery. This process is characterized by the excessive proliferation of vascular smooth muscle cells (SMCs). This compound functions as a transcription factor decoy, specifically targeting E2F, a critical regulator of cell cycle progression. By competitively inhibiting E2F, this compound aims to halt the downstream cascade of gene expression required for SMC proliferation. Despite a strong preclinical rationale, large-scale clinical trials, namely PREVENT III and PREVENT IV, did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure. This guide provides a comprehensive overview of the core mechanism of this compound, quantitative data from pivotal clinical trials, detailed experimental protocols for assessing SMC proliferation, and visualizations of the key signaling pathways.

Core Mechanism of Action: E2F Inhibition

This compound is a cis-element decoy that mimics the consensus binding site of the E2F family of transcription factors.[1][2] E2F plays a pivotal role in the G1/S phase transition of the cell cycle. By binding to the E2F transcription factor, this compound competitively inhibits its binding to the promoter regions of target genes essential for DNA replication and cell division. This molecular mimicry effectively arrests the cell cycle and inhibits the proliferation of smooth muscle cells, which is a key event in the development of intimal hyperplasia.[1][3]

Signaling Pathway of this compound in Smooth Muscle Cells

The primary signaling pathway influenced by this compound is the E2F-mediated cell cycle progression pathway. The following diagram illustrates the mechanism of E2F inhibition by this compound.

Caption: this compound competitively inhibits E2F, preventing gene transcription and cell cycle progression.

Quantitative Data from Clinical Trials

The efficacy of this compound in preventing vein graft failure has been evaluated in large, multicenter, randomized, double-blind, placebo-controlled clinical trials. The primary endpoints of these trials were not met, indicating no significant difference between this compound and placebo in preventing vein graft failure.

Table 1: PREVENT III Trial Results for Lower Extremity Bypass Surgery [4]

| Endpoint (at 1 year) | This compound | Placebo | P-value |

| Primary Patency | 61% | 61% | NS |

| Primary Assisted Patency | 77% | 77% | NS |

| Secondary Patency | 83% | 78% | 0.016 |

| Limb Salvage | 88% | 88% | NS |

NS: Not Significant

Table 2: PREVENT IV Trial Results for Coronary Artery Bypass Graft (CABG) Surgery [2][3][5]

| Endpoint (at 12-18 months) | This compound | Placebo | Odds Ratio (95% CI) | P-value |

| Per-Patient Vein Graft Failure | 45.2% | 46.3% | 0.96 (0.80-1.14) | 0.66 |

| Per-Vein Graft Failure | 28.5% | 29.7% | - | NS |

| Major Adverse Cardiac Events (1 year) | 6.7% | 8.1% | 0.83 (0.64-1.08) | 0.16 |

NS: Not Significant

Experimental Protocols

Assessing the inhibitory effect of this compound on smooth muscle cell proliferation involves standard cell biology techniques. Below are detailed methodologies for key experiments.

Smooth Muscle Cell Proliferation Assay (EdU Incorporation)

This protocol is based on the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay, a modern alternative to BrdU assays for detecting DNA synthesis.

Objective: To quantify the proliferation of vascular smooth muscle cells treated with this compound.

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Smooth muscle cell growth medium

-

This compound

-

Platelet-derived growth factor (PDGF) as a positive control

-

Click-iT™ EdU Assay Kit

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free medium for 24-48 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control (PDGF) and a negative control (vehicle).

-

EdU Labeling: Add EdU to each well at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation: Remove the medium, wash the cells with PBS, and fix them with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton™ X-100 for 20 minutes.

-

Click-iT® Reaction: Wash the cells with PBS and add the Click-iT® reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.

-

Staining and Imaging: Wash the cells and stain with a nuclear counterstain (e.g., DAPI). Image the wells using a fluorescence microscope.

-

Quantification: Determine the percentage of EdU-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.

Caption: Workflow for the EdU-based smooth muscle cell proliferation assay.

Western Blot for Proliferation Markers

Objective: To assess the protein levels of key cell cycle regulators (e.g., PCNA, Cyclin D1) in VSMCs treated with this compound.

Materials:

-

Treated VSMC lysates

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Other Relevant Signaling Pathways in Smooth Muscle Cell Proliferation

While this compound directly targets the E2F pathway, other signaling cascades are crucial in regulating SMC proliferation and represent potential alternative therapeutic targets.

Caption: Key signaling pathways (PI3K/AKT/mTOR and NF-κB) involved in SMC proliferation.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation in response to growth factors. The NF-κB pathway , primarily known for its role in inflammation, can also contribute to cell proliferation in certain contexts. However, its direct role in mitogen-induced VSMC proliferation is debated, with some studies suggesting it is not a primary driver.[6]

Conclusion

This compound represents a targeted therapeutic strategy to inhibit smooth muscle cell proliferation by acting as an E2F transcription factor decoy. While the preclinical rationale is strong, the clinical trial outcomes in preventing vein graft failure were disappointing. This highlights the complexity of translating a specific molecular inhibition into a broad clinical benefit in the multifactorial process of neointimal hyperplasia. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of vascular biology and drug development, aiding in the design of future studies and the exploration of novel therapeutic targets.

References

- 1. This compound: a transcription factor decoy to modulate smooth muscle cell proliferation in vein bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial [pubmed.ncbi.nlm.nih.gov]

- 3. Coronary bypass surgery: this compound not effective in preventing clogging of veins - Xagena [xagena.it]

- 4. Results of PREVENT III: a multicenter, randomized trial of this compound for the prevention of vein graft failure in lower extremity bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. Regulation of vascular smooth muscle cell proliferation: role of NF-kappaB revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Edifoligide and the E2F Transcription Factor Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded DNA oligonucleotide designed to act as a "decoy" for the E2F family of transcription factors.[1][2][3] By mimicking the natural binding site of E2F on DNA, this compound competitively inhibits the binding of these transcription factors to their target gene promoters, thereby modulating the expression of genes involved in cell cycle progression and proliferation. This mechanism of action positioned this compound as a potential therapeutic agent for preventing conditions driven by excessive cellular proliferation, such as neointimal hyperplasia in vein grafts. This technical guide provides an in-depth overview of the biological pathway targeted by this compound, summarizing key experimental data and methodologies from preclinical and clinical studies.

The E2F Transcription Factor Pathway

The E2F family of transcription factors plays a pivotal role in regulating the cell cycle, particularly the transition from the G1 to the S phase. These proteins are essential for the timely expression of genes required for DNA replication and cell division. The activity of E2F is tightly controlled by the retinoblastoma protein (pRb) and other "pocket proteins." In its hypophosphorylated state, pRb binds to E2F, forming a repressive complex that prevents the transcription of target genes. As the cell progresses through G1, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to release E2F. The liberated E2F can then activate the transcription of genes necessary for S-phase entry.

This compound acts as a competitive inhibitor in this pathway. As a double-stranded oligodeoxynucleotide with a sequence mimicking the E2F binding site on DNA, it "tricks" the E2F transcription factors into binding to it instead of their natural promoter targets. This sequestration of E2F prevents the activation of downstream genes that drive cellular proliferation.

Data Presentation

The primary clinical investigations of this compound were the PREVENT III and PREVENT IV trials, which assessed its efficacy in preventing vein graft failure. Below is a summary of key quantitative data from these trials.

PREVENT IV Trial: 1-Year Angiographic and Clinical Outcomes

| Outcome | This compound (n=1508) | Placebo (n=1506) | Odds Ratio (95% CI) / Hazard Ratio (95% CI) | p-value |

| Primary Endpoint | ||||

| Vein Graft Failure (per patient) | 45.2% (436/965) | 46.3% (442/955) | 0.96 (0.80-1.14) | 0.66 |

| Secondary Angiographic Endpoints | ||||

| Vein Graft Occlusion (per patient) | 33.8% | 34.0% | 0.99 (0.83-1.18) | 0.90 |

| Vein Graft Failure (per graft) | 27.5% | 27.7% | 0.99 (0.88-1.12) | 0.89 |

| Major Adverse Cardiac Events (1 Year) | ||||

| Death, MI, or Revascularization | 6.7% (101) | 8.1% (121) | 0.83 (0.64-1.08) | 0.16 |

| Death | 3.5% | 2.9% | 1.20 (0.81-1.78) | 0.36 |

| Myocardial Infarction (MI) | 1.8% | 2.5% | 0.72 (0.46-1.13) | 0.15 |

| Revascularization | 2.7% | 3.1% | 0.86 (0.58-1.27) | 0.44 |

Data sourced from the PREVENT IV trial publications.

PREVENT III Trial: 1-Year Outcomes in Lower Extremity Bypass

| Outcome | This compound | Placebo | p-value |

| Primary Patency | 61% | 61% | NS |

| Primary Assisted Patency | 77% | 77% | NS |

| Secondary Patency | 83% | 78% | 0.016 |

| Limb Salvage | 88% | 88% | NS |

Data sourced from the PREVENT III trial publications.

Experimental Protocols

PREVENT IV Trial: Ex Vivo Vein Graft Treatment

The PREVENT IV trial employed a standardized ex vivo procedure to treat saphenous vein grafts with this compound or a placebo solution prior to implantation.

-

Vein Graft Harvesting: Saphenous vein grafts were harvested from the patient using standard surgical techniques.

-

Preparation for Treatment: The harvested vein graft was placed in a pressure-mediated delivery system.

-

Treatment Administration: The delivery system was filled with either the this compound solution or a matching placebo. While the exact composition of the placebo is not publicly available, it was designed to be indistinguishable from the active treatment solution.[4]

-

Pressure Application: A non-distending pressure of 300 mmHg was applied to the system for 10-15 minutes to facilitate the uptake of the oligonucleotide decoy by the cells of the vein graft wall.[5][6]

-

Implantation: Following treatment, the vein graft was removed from the device, rinsed, and then surgically anastomosed as a bypass conduit.

Assessment of Vein Graft Patency

The primary endpoint in the PREVENT IV trial was vein graft failure, which was assessed by quantitative coronary angiography (QCA) at 12 to 18 months post-surgery.

-

Angiography Procedure: Standard coronary angiography was performed to visualize the coronary arteries and the implanted vein grafts.

-

Image Analysis: The angiographic images were analyzed at a central core laboratory.

-

Quantitative Analysis: QCA was used to measure the percent diameter stenosis of the vein grafts.

-

Definition of Failure: Vein graft failure was defined as a stenosis of ≥75% of the vessel diameter.

This compound Composition

This compound is a double-stranded oligodeoxynucleotide. While the exact, complete sequence of this compound is not consistently reported across publicly available literature, patent information suggests the following sequences are associated with the compound:

-

Strand 1: 5'-d(P-Thio)(C-T-A-G-A-T-T-T-C-C-C-G-C-G)-3'

-

Strand 2: 5'-d(P-Thio)(G-A-T-C-C-G-C-G-G-G-A-A-A-T)-3'

These sequences are complexed in a 1:1 ratio. The "P-Thio" indicates a phosphorothioate (B77711) modification to the DNA backbone, which is a common strategy to increase the nuclease resistance and in vivo stability of therapeutic oligonucleotides.

Conclusion

This compound represents a targeted therapeutic approach aimed at modulating the E2F transcription factor pathway to inhibit cellular proliferation. While the large-scale clinical trials, PREVENT III and PREVENT IV, did not demonstrate a statistically significant benefit of this compound in preventing vein graft failure, the underlying biological rationale and the novel drug delivery method have provided valuable insights for the field of vascular biology and drug development. The data and protocols summarized in this guide offer a comprehensive overview for researchers interested in transcription factor decoys and the prevention of proliferative vascular diseases.

References

- 1. Ex-vivo gene therapy of human vascular bypass grafts with E2F decoy: the PREVENT single-centre, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a transcription factor decoy to modulate smooth muscle cell proliferation in vein bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytel.com [cytel.com]

- 5. Therapeutic applications of transcription factor decoy oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Therapeutic applications of transcription factor decoy oligonucleotides [jci.org]

Edifoligide: An In-Depth Technical Guide to Initial Proof-of-Concept Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a transcription factor decoy.[1] It was developed to prevent vein graft failure following bypass surgery by inhibiting neointimal hyperplasia, a key pathological process in graft stenosis and occlusion.[2][3] This document provides a detailed overview of the initial proof-of-concept studies for this compound, focusing on the pivotal Phase III clinical trials: PREVENT III and PREVENT IV.

Mechanism of Action

This compound is designed to competitively inhibit the E2F family of transcription factors.[1] These transcription factors are critical regulators of the cell cycle and are involved in the proliferation of smooth muscle cells, a hallmark of neointimal hyperplasia.[4] By binding to E2F, this compound prevents the transcription of genes necessary for cell cycle progression, thereby aiming to reduce the excessive cell growth that leads to the narrowing of vein grafts.[2][3]

References

- 1. This compound: a transcription factor decoy to modulate smooth muscle cell proliferation in vein bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coronary bypass surgery: this compound not effective in preventing clogging of veins - Xagena [xagena.it]

Methodological & Application

Application Notes and Protocols for Edifoligide Ex Vivo Treatment of Vein Grafts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligonucleotide that acts as a decoy to the E2F family of transcription factors.[1][2] The rationale for its use in vein grafts is to inhibit the proliferation of smooth muscle cells, a key process in the development of neointimal hyperplasia, which is a major cause of vein graft failure following bypass surgery.[3][4][5] These application notes provide a summary of the clinical trial data and detailed protocols for the ex vivo treatment of vein grafts with this compound, based on the methodologies employed in major clinical trials.

Mechanism of Action

The pathogenesis of vein graft failure often involves injury to the vessel wall, leading to smooth muscle cell migration and proliferation, which contributes to the formation of neointimal hyperplasia.[3] The E2F transcription factor plays a crucial role in regulating the expression of genes necessary for cell cycle progression and cellular proliferation.[3][6] this compound is designed to competitively bind to E2F transcription factors, thereby preventing them from activating their target genes and inhibiting the proliferative response of smooth muscle cells.[1][4]

References

- 1. This compound: a transcription factor decoy to modulate smooth muscle cell proliferation in vein bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Long-Term Outcomes After Coronary Artery Bypass Grafting: PREVENT IV 5-Year Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Rationale of the PREVENT III Clinical Trial: this compound for the Prevention of Infrainguinal Vein Graft Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E2F decoy oligodeoxynucleotides effectively inhibit growth of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pressure-Mediated Delivery of Edifoligide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy to the E2F family of transcription factors.[1][2][3] By competitively inhibiting E2F, this compound can modulate the expression of genes critical for cell cycle progression, thereby inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[4] This mechanism of action makes this compound a candidate for preventing neointimal hyperplasia, a key process in the failure of vein grafts used in coronary artery bypass graft (CABG) surgery.[1][3][5]

This document provides detailed application notes and protocols for the ex vivo pressure-mediated delivery of this compound to saphenous vein grafts. The information is compiled from the methodologies utilized in the PREVENT IV clinical trial, a large-scale study that investigated the efficacy of this compound in preventing vein graft failure.[1][5][6]

Mechanism of Action: E2F Transcription Factor Inhibition

This compound's therapeutic potential lies in its ability to disrupt the normal cell cycle of VSMCs, which is a primary contributor to neointimal hyperplasia following vascular injury. The E2F family of transcription factors plays a pivotal role in the G1/S phase transition of the cell cycle. When active, E2F transcription factors bind to the promoter regions of genes required for DNA synthesis and cell division. This compound, as an E2F decoy, mimics the natural E2F binding site in the DNA. When introduced into cells, it binds to E2F transcription factors, preventing them from activating their target genes and thereby arresting cell proliferation.

Figure 1: Simplified signaling pathway of E2F-mediated vascular smooth muscle cell proliferation and the inhibitory action of this compound.

Quantitative Data from the PREVENT IV Trial

The PREVENT IV trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in preventing vein graft failure in patients undergoing CABG surgery.[5] A total of 3,014 patients were enrolled.[5][6] The following tables summarize key quantitative outcomes from this trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | This compound (n=1508) | Placebo (n=1506) |

| Median Age (years) | 64 | 64 |

| Female (%) | 21 | 21 |

| Diabetes (%) | 36 | 35 |

| Prior Myocardial Infarction (%) | 45 | 45 |

| Median Ejection Fraction (%) | 50 | 50 |

Data sourced from the PREVENT IV trial publications.[6]

Table 2: Primary and Secondary Endpoints at 12-18 Months

| Endpoint | This compound | Placebo | Odds Ratio (95% CI) | P-value |

| Primary Endpoint | ||||

| Vein Graft Failure (per patient) | 45.2% (436/965) | 46.3% (442/955) | 0.96 (0.80-1.14) | 0.66 |

| Secondary Angiographic Endpoints | ||||

| Vein Graft Failure (per graft) | 29% | 30% | - | - |

| Vein Graft Occlusion (per patient) | 42% | 42% | - | - |

| Major Adverse Cardiac Events (1 year) | Hazard Ratio (95% CI) | |||

| Death, MI, or Revascularization | 6.7% (101/1508) | 8.1% (121/1506) | 0.83 (0.64-1.08) | 0.16 |

Data sourced from the PREVENT IV trial publications. CI: Confidence Interval; MI: Myocardial Infarction.[5][7]

Table 3: 5-Year Clinical Outcomes

| Outcome | This compound (n=1440) | Placebo (n=1425) | Hazard Ratio (95% CI) | P-value |

| Death | 11.7% | 10.7% | 1.09 (0.88-1.36) | 0.42 |

| Myocardial Infarction | 2.3% | 3.2% | 0.72 (0.47-1.10) | 0.13 |

| Revascularization | 14.1% | 13.9% | 1.01 (0.84-1.22) | 0.90 |

| Composite (Death, MI, or Revascularization) | 26.3% | 25.5% | 1.03 (0.89-1.18) | 0.72 |

Data reflects 5-year follow-up of the PREVENT IV cohort. CI: Confidence Interval; MI: Myocardial Infarction.[5]

Experimental Protocols

The following protocols are based on the methodology described for the ex vivo pressure-mediated delivery of this compound to saphenous vein grafts in the PREVENT IV trial.[5]

Materials

-

This compound solution or Placebo solution

-

Sterile, harvested saphenous vein graft

-

Pressure-mediated delivery system, consisting of:

-

A sterile trough

-

A sterile polypropylene (B1209903) tube

-

A pressure syringe

-

-

Sterile rinsing solution (e.g., saline)

-

Standard surgical instruments for vein graft harvesting and preparation

Protocol for Pressure-Mediated Delivery of this compound

Figure 2: Experimental workflow for the pressure-mediated delivery of this compound to a saphenous vein graft.

Step-by-Step Procedure:

-

Vein Graft Harvesting: Harvest the saphenous vein graft using standard surgical techniques.

-

Preparation of the Delivery System: Ensure all components of the pressure-mediated delivery system (trough, polypropylene tube, and pressure syringe) are sterile.

-

Mounting the Vein Graft: Carefully place the harvested saphenous vein onto the sterile trough.

-

Assembly of the Delivery Chamber: Insert the trough containing the vein graft into the sterile polypropylene tube.

-

Introduction of the Treatment Solution: Fill the polypropylene tube with either the this compound solution or the placebo solution, ensuring the entire vein graft is submerged.

-

Pressurization: Seal the tube and attach the pressure syringe. Apply a non-distending pressure of six pounds per square inch (psi) to the sealed tube. Maintain this pressure for a duration of 10 minutes.[5]

-

Removal of the Graft: After the 10-minute treatment period, release the pressure and carefully remove the treated vein graft from the tubing and trough.

-

Rinsing: Gently rinse the treated vein graft with a sterile solution (e.g., saline) to remove any excess treatment solution from the exterior of the graft.

-

Grafting: The treated vein graft is now ready for standard grafting procedures in the CABG surgery.

Discussion and Considerations

The PREVENT IV trial demonstrated that ex vivo treatment of saphenous vein grafts with this compound using a pressure-mediated delivery system did not significantly reduce the incidence of vein graft failure at 12-18 months or major adverse cardiac events at 5 years compared to placebo.[5] Several factors may have contributed to these findings. The non-selective nature of this compound, which inhibits multiple E2F transcription factors, some of which may have protective roles, could be a contributing factor. Additionally, the unique handling and pressurization techniques used in the trial for both the this compound and placebo groups might have influenced the overall rates of vein graft failure.[5]

Despite the trial's outcome, the pressure-mediated delivery system itself represents a valuable method for the ex vivo treatment of vascular tissues. This technique allows for the direct and efficient delivery of therapeutic agents to the vessel wall prior to implantation. For researchers investigating other potential therapies to prevent vein graft failure, this protocol provides a foundational methodology. Future studies may explore the use of this delivery system with more selective E2F inhibitors or other novel therapeutic agents.

It is crucial for researchers to meticulously control the pressure applied to avoid damage to the vein graft. The pressure of 6 psi was determined to be non-distending in the context of the PREVENT IV trial. Investigators should validate the appropriate pressure for their specific experimental setup and tissue type.

Conclusion

This document provides a comprehensive overview of the application and protocols for the pressure-mediated delivery of this compound, drawing from the extensive data of the PREVENT IV trial. While this compound did not demonstrate a significant clinical benefit in this setting, the detailed methodology for the pressure-mediated drug delivery system offers a valuable resource for researchers in the field of vascular biology and drug development. The provided data tables and diagrams aim to facilitate a clear understanding of the experimental context and the underlying biological pathways.

References

- 1. blog.transonic.com [blog.transonic.com]

- 2. Efficacy and safety of this compound, an E2F transcription factor decoy, for prevention of vein graft failure following coronary artery bypass graft surgery: PREVENT IV: a randomized controlled trial. [vivo.weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Novel E2F decoy oligodeoxynucleotides inhibit in vitro vascular smooth muscle cell proliferation and in vivo neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Long-Term Outcomes After Coronary Artery Bypass Grafting: PREVENT IV 5-Year Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRoject of Ex-Vivo vein graft ENgineering via Transfection - American College of Cardiology [acc.org]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Edifoligide in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of Edifoligide as investigated in pivotal clinical trials. The information is intended to guide researchers and professionals in understanding the experimental application of this novel oligonucleotide therapeutic.

Introduction

This compound is a double-stranded oligonucleotide designed as a transcription factor decoy. It competitively binds to the E2F transcription factor, inhibiting the expression of genes responsible for smooth muscle cell proliferation. This mechanism of action was investigated for its potential to prevent neointimal hyperplasia, a key contributor to vein graft failure following bypass surgery. The primary clinical investigations of this compound were the PREVENT III and PREVENT IV trials, which assessed its efficacy in peripheral and coronary artery bypass grafting, respectively.

Mechanism of Action

This compound's therapeutic strategy is centered on the inhibition of the E2F-mediated signaling pathway that leads to cellular proliferation. By acting as a decoy, it prevents the native E2F transcription factor from binding to the promoter regions of its target genes, thereby arresting the cell cycle.

Dosage and Administration in Clinical Trials

The administration of this compound in the PREVENT series of clinical trials was notable for its localized, ex vivo approach, designed to maximize therapeutic effect at the target site while minimizing systemic exposure.

| Parameter | PREVENT III Trial | PREVENT IV Trial |

| Indication | Prevention of infrainguinal vein graft failure | Prevention of coronary artery vein graft failure |

| Drug Concentration | Not explicitly stated in abstracts | 0.38 mg/mL (40 µmol/L)[1] |

| Dosage Form | Solution for ex vivo treatment | Solution for ex vivo treatment |

| Route of Administration | Ex vivo treatment of the harvested vein graft | Ex vivo treatment of the harvested vein graft |

| Administration Method | Single intraoperative treatment using a pressure-mediated delivery system[2] | Single intraoperative treatment using a pressure-mediated delivery system[1][3] |

| Treatment Duration | 10 minutes under 6 pounds per square inch (psi) of non-distending pressure[1] | 10 minutes under 6 pounds per square inch (psi) of non-distending pressure[1] |

| Patient Population | 1404 patients with critical limb ischemia undergoing infrainguinal bypass[2] | 3014 patients undergoing primary coronary artery bypass grafting (CABG) with at least two planned saphenous vein grafts[1][3] |

Experimental Protocol: Ex Vivo Vein Graft Treatment with this compound

The following protocol is a synthesized methodology based on the descriptions provided for the PREVENT IV trial.[1]

Materials:

-

This compound solution (0.38 mg/mL) or placebo

-

Sterile, pressure-mediated drug delivery system (consisting of a trough, polypropylene (B1209903) tube, and pressure syringe)

-

Standard surgical instruments for vein harvesting and grafting

-

Sterile rinsing solution (e.g., saline)

Protocol:

-

Vein Harvest: The saphenous vein is harvested from the patient using standard surgical techniques.

-

Preparation of Delivery System: The harvested vein is placed into the trough of the pressure-mediated delivery system.

-

Drug Administration: The trough containing the vein is inserted into the polypropylene tube, which is then filled with either the this compound solution or a matching placebo.

-

Pressurization: The tube is sealed, and a non-distending pressure of 6 psi is applied to the solution for a duration of 10 minutes. This pressure facilitates the delivery of the oligonucleotide into the cells of the vein graft.

-

Post-Treatment Rinsing: After 10 minutes, the treated vein graft is removed from the delivery system.

-

Graft Implantation: The treated vein is then rinsed with a sterile solution and prepared for implantation using standard surgical grafting techniques.

Clinical Trial Outcomes and Discussion

Despite the promising mechanism of action, the PREVENT III and PREVENT IV trials did not demonstrate a statistically significant benefit of this compound over placebo in preventing vein graft failure.[2][4] In the PREVENT IV trial, the primary endpoint of angiographic vein graft failure at 12-18 months was similar between the this compound and placebo groups.[4] Similarly, long-term follow-up at 5 years showed no significant difference in major adverse cardiac events.[1][5]

Several factors may have contributed to these outcomes. The complex pathophysiology of vein graft failure involves multiple pathways beyond E2F-mediated proliferation. Additionally, the ex vivo delivery method, while innovative, may not have achieved sufficient or sustained therapeutic concentrations of this compound within the vessel wall to elicit a durable clinical effect.

Conclusion

The clinical development of this compound represents a significant effort to apply a targeted molecular therapy to the problem of vein graft failure. While the large-scale clinical trials did not meet their primary efficacy endpoints, the detailed protocols and the novel ex vivo drug delivery system provide valuable insights for future research in vascular biology and gene-based therapeutics. The data from these trials underscore the challenges in translating a specific molecular intervention into a clinically effective treatment for a multifactorial disease process. Further research may explore alternative delivery methods, combination therapies, or different molecular targets to improve outcomes for patients undergoing vascular bypass surgery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The PRoject of Ex-vivo Vein graft ENgineering via Transfection IV (PREVENT IV) trial: study rationale, design, and baseline patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Studying the Effects of Edifoligide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors.[1] By competitively inhibiting E2F, this compound was developed to prevent the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of neointimal hyperplasia.[1][2] Neointimal hyperplasia is a primary cause of failure in vein grafts used for coronary and peripheral artery bypass surgeries.[3][4] While clinical trials (PREVENT III and PREVENT IV) did not demonstrate the efficacy of this compound in preventing vein graft failure in humans, preclinical studies in various animal models have been instrumental in understanding its mechanism of action and potential therapeutic effects.[2][5]

These application notes provide an overview of relevant animal models and detailed protocols for investigating the biological effects of this compound.

Mechanism of Action: E2F Signaling Pathway in Vascular Smooth Muscle Cell Proliferation

The E2F family of transcription factors plays a crucial role in regulating the cell cycle.[6][7] In quiescent VSMCs, the retinoblastoma protein (pRb) binds to E2F, sequestering it and preventing the transcription of genes required for cell cycle progression.[7][8] When VSMCs are stimulated by growth factors, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to release E2F.[7][8] The free E2F then activates the transcription of target genes, leading to cell cycle entry and proliferation.[2][7] this compound, as an E2F decoy, mimics the E2F binding site in the DNA, thereby sequestering free E2F and preventing the transcription of pro-proliferative genes.[1]

Animal Models for Studying this compound's Effects

Several animal models have been utilized to study neointimal hyperplasia and the effects of E2F decoy oligonucleotides. The choice of model depends on the specific research question, cost, and desired translational relevance.

Rabbit Vein Graft Model

Rabbits are a commonly used model for vein graft studies due to their size, which allows for surgical manipulation, and their lipid metabolism, which can be manipulated to mimic hypercholesterolemia.[9]

Experimental Workflow:

Rat Carotid Artery Balloon Injury Model

The rat carotid artery balloon injury model is a well-established and reproducible model for studying the response to vascular injury and subsequent neointimal hyperplasia.[10]

Experimental Workflow:

Porcine Saphenous Vein Graft Model

Pigs are considered a valuable large animal model for cardiovascular research due to the anatomical and physiological similarities of their cardiovascular system to that of humans.[11][12] This model is particularly relevant for testing therapies intended for clinical use.

Experimental Protocols

Protocol 1: Rabbit Vein Graft Model with Ex Vivo this compound Treatment

Objective: To evaluate the effect of ex vivo this compound treatment on neointimal hyperplasia in a rabbit model of vein grafting with diet-induced hypercholesterolemia.[9]

Materials:

-

New Zealand White Rabbits

-

High-cholesterol rabbit chow (e.g., 0.5-2% cholesterol)

-

Surgical instruments

-

This compound solution

-

Placebo solution (e.g., saline)

-

Pressure-mediated delivery device[1]

-

Histology reagents (formalin, paraffin, H&E stain, Verhoeff-Van Gieson stain)

Procedure:

-

Induction of Hypercholesterolemia: Feed rabbits a high-cholesterol diet for a specified period (e.g., 4 weeks) prior to surgery to induce elevated blood cholesterol levels.

-

Surgical Procedure:

-

Anesthetize the rabbit.

-

Surgically expose the external jugular vein and common carotid artery.

-

Harvest a segment of the external jugular vein.

-

Ligate and divide the common carotid artery.

-

-

Ex Vivo Vein Graft Treatment:

-

Cannulate the harvested vein segment.

-

Flush the vein with saline.

-

Incubate the vein graft in either this compound solution or placebo solution using a pressure-mediated delivery system (e.g., 100-300 mmHg for 10-15 minutes).[1]

-

-

Vein Graft Implantation:

-

Anastomose the treated vein graft in a reversed, end-to-end fashion to the divided common carotid artery.

-

-

Post-operative Care and Follow-up:

-

Provide appropriate post-operative care.

-

Continue the high-cholesterol diet for the duration of the follow-up period (e.g., 4 weeks).

-

-

Tissue Harvesting and Analysis:

-

At the end of the follow-up period, euthanize the rabbit and perfuse-fix the vasculature.

-